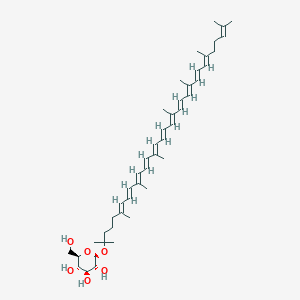
3,4-Dimethylbenzene-1,2-diol
Vue d'ensemble
Description
3,4-Dimethylbenzene-1,2-diol, also known as 3,4-dimethylcatechol, is an organic compound with the molecular formula C8H10O2 . It has an average mass of 138.164 Da and a mono-isotopic mass of 138.068085 Da .
Synthesis Analysis
The synthesis of benzene derivatives like 3,4-Dimethylbenzene-1,2-diol typically involves electrophilic aromatic substitution . The general mechanism involves the attack of the pi bond electrons on the electrophile, forming an arenium ion. This ion is then deprotonated to reform aromaticity .Molecular Structure Analysis
The molecular structure of 3,4-Dimethylbenzene-1,2-diol consists of a benzene ring with two hydroxyl (-OH) groups and two methyl (-CH3) groups attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name.Chemical Reactions Analysis
Benzene derivatives like 3,4-Dimethylbenzene-1,2-diol can undergo various chemical reactions, including oxidation and electrophilic aromatic substitution . The specific reactions and their mechanisms can depend on the conditions and the reagents used.Applications De Recherche Scientifique
Kinetics and Oxidation Processes
- 3,4-Dimethylbenzene-1,2-diol is involved in complex kinetic and oxidation processes. Research by Gaïl et al. (2008) explored the oxidation of 1,2-dimethylbenzene, closely related to 3,4-Dimethylbenzene-1,2-diol, in various conditions, using a detailed chemical kinetic reaction mechanism. This study is crucial for understanding the reactivity of such compounds in different environments (Gaïl et al., 2008).
Environmental Degradation by Microorganisms
- The degradation of 1,2-dimethylbenzene, a structurally related compound, by Corynebacterium strain C125 has been studied. This organism demonstrates specific enzyme activities for breaking down related dimethylbenzene compounds, which can be a crucial insight for environmental remediation strategies involving 3,4-Dimethylbenzene-1,2-diol (Schraa et al., 2004).
Application in Polymer Synthesis
- Research into the polycondensation of isomeric di(mercaptomethyl)–dimethylbenzenes, which include structures similar to 3,4-Dimethylbenzene-1,2-diol, has led to the development of new aliphatic–aromatic polythioesters. These studies by Podkościelny and Szubińska (1988) provide valuable insights into the synthesis of advanced materials with potential applications in various industries (Podkościelny & Szubińska, 1988).
Molecular Structure Analysis
- The molecular structure of 1,4-dimethylbenzene has been extensively analyzed to understand the vibrations and interactions of atoms within the molecule. Such studies, like those by Drozdowski (2006), provide a foundational understanding of the physical properties of similar molecules like 3,4-Dimethylbenzene-1,2-diol, which is essential for their application in material science and chemistry (Drozdowski, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
3,4-dimethylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-5-3-4-7(9)8(10)6(5)2/h3-4,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHGQTREHREIBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70919231 | |
| Record name | 3,4-Dimethylbenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70919231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylbenzene-1,2-diol | |
CAS RN |
2785-76-4, 69845-49-4, 92348-30-6 | |
| Record name | 3,4-Dimethylcatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediol, dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069845494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene-1,2-diol, 3,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092348306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethylbenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70919231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethylbenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















